![molecular formula C16H10N4O2 B2390970 Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- CAS No. 325804-83-9](/img/structure/B2390970.png)
Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- is a heterocyclic compound that combines the structural features of chromen-2-one (coumarin) and a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,2,4-triazole moiety, are known to bind with high affinity to multiple receptors . This suggests that Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- may also interact with various biological targets.
Mode of Action
It is known that triazole derivatives can form hydrogen bonds with different targets, leading to enhanced biological activities . Therefore, it is plausible that Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- interacts with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been shown to possess diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the ability of triazole derivatives to form hydrogen bonds can lead to improved pharmacokinetics .
Result of Action
Compounds with similar structures have been shown to possess diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)chromen-2-one may interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Given the broad spectrum of biological activities associated with triazole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling with Pyridine: The final step involves coupling the triazole-chromen-2-one intermediate with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Chromen-2-one derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Oxidized chromen-2-one derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted pyridine or triazole derivatives.
Scientific Research Applications
Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: The compound is studied for its enzyme inhibition properties, including inhibition of carbonic anhydrase and cholinesterase.
Materials Science: It is explored for its potential use in organic electronics and as a fluorescent probe.
Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and daphnetin, which also contain the chromen-2-one core.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain the triazole ring.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which contain the pyridine ring.
Uniqueness
Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- is unique due to its combination of three distinct pharmacophores (chromen-2-one, triazole, and pyridine), which confer a broad spectrum of biological activities and potential applications. This structural diversity allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-16-12(9-11-3-1-2-4-13(11)22-16)15-18-14(19-20-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTFBNRGXRCODL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
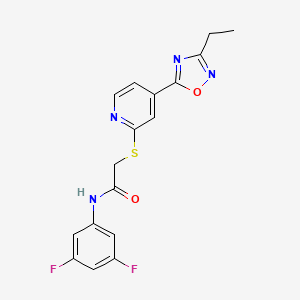
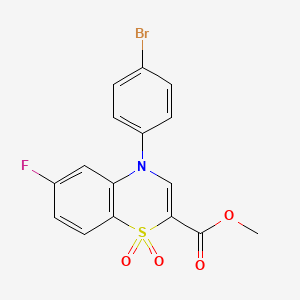
![(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2390894.png)

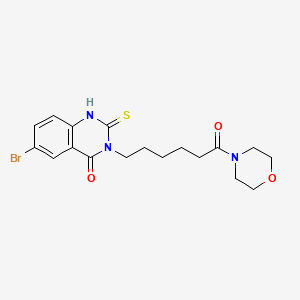

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2390898.png)
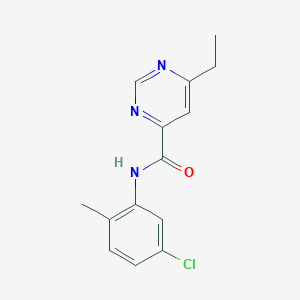
![2-(3,5-Dimethylisoxazol-4-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2390900.png)
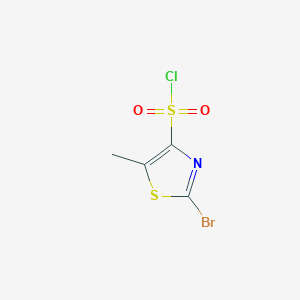

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2390906.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2390909.png)
